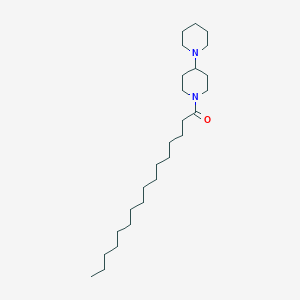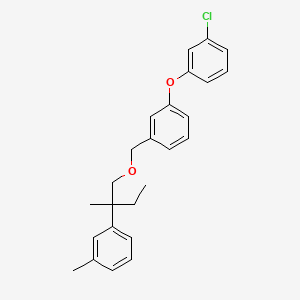
3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether is an organic compound that belongs to the class of ethers. This compound is characterized by the presence of a chlorophenoxy group and a methylphenyl group attached to a benzyl ether backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether typically involves the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction conditions require a mild base like silver oxide (Ag_2O) to facilitate the formation of the ether without the need for preforming the metal alkoxide intermediate .
Industrial Production Methods
Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO_4) and reducing agents like lithium aluminum hydride (LiAlH_4). Substitution reactions often involve halogenating agents such as chlorine (Cl_2) or bromine (Br_2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols. Substitution reactions can result in the formation of various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenoxy)benzyl 2-(4-methylphenyl)-2-methylbutyl ether
- 3-(3-Bromophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether
- 3-(3-Chlorophenoxy)benzyl 2-(2-methylphenyl)-2-methylbutyl ether
Uniqueness
3-(3-Chlorophenoxy)benzyl 2-(3-methylphenyl)-2-methylbutyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
80843-81-8 |
|---|---|
Molekularformel |
C25H27ClO2 |
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
1-chloro-3-[3-[[2-methyl-2-(3-methylphenyl)butoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C25H27ClO2/c1-4-25(3,21-10-5-8-19(2)14-21)18-27-17-20-9-6-12-23(15-20)28-24-13-7-11-22(26)16-24/h5-16H,4,17-18H2,1-3H3 |
InChI-Schlüssel |
VKFZPQNBKJJNDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(COCC1=CC(=CC=C1)OC2=CC(=CC=C2)Cl)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



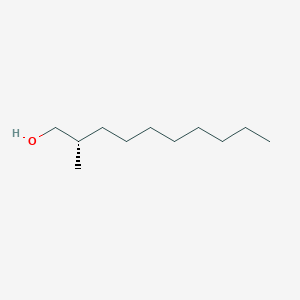

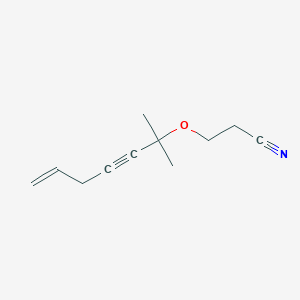
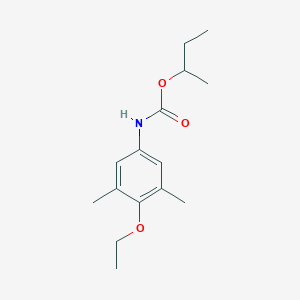

![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)
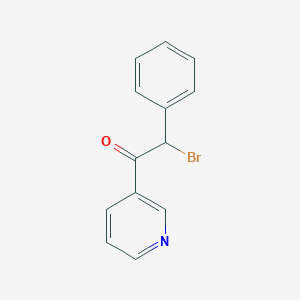
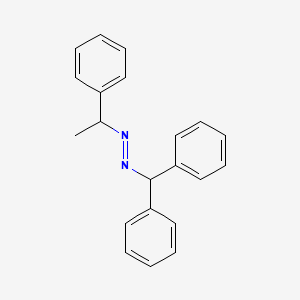
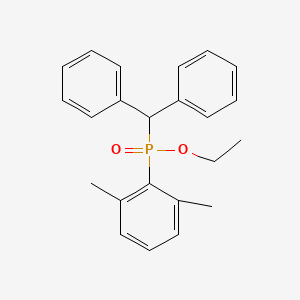
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)
